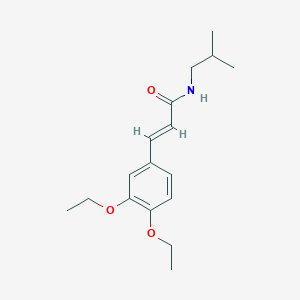

(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide, also known as DEPA, is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DEPA has gained significant attention in scientific research due to its potential applications in various fields such as drug delivery, polymer science, and material science.

Aplicaciones Científicas De Investigación

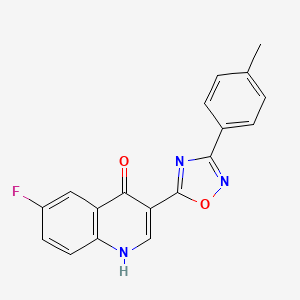

Aromatase Inhibition

(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide and its derivatives have been explored for their potential in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens. The inhibition of aromatase is a targeted therapy for estrogen-dependent breast cancer, suggesting that compounds like (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide could be valuable in the development of breast cancer treatments. The study by Hartmann and Batzl (1986) discusses the synthesis and biological evaluation of similar compounds, indicating their effectiveness in inhibiting human placental aromatase and their potential as candidates for hormone-dependent human breast cancer treatment Hartmann & Batzl, 1986.

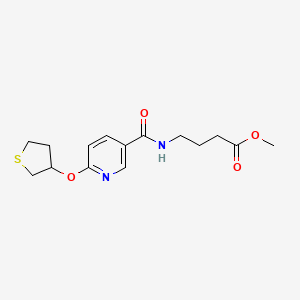

Corrosion Inhibition

In another application, derivatives of (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. The research conducted by Bentiss et al. (2009) on similar compounds demonstrates their high efficiency in inhibiting acidic corrosion, which could be attributed to the adsorption of these compounds on the metal surface, forming a protective layer Bentiss et al., 2009.

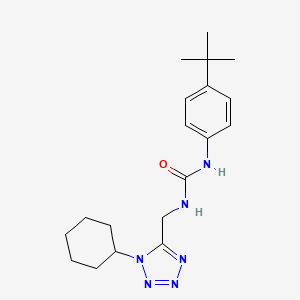

Endothelin Antagonism

Compounds structurally related to (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been evaluated for their ability to act as endothelin antagonists. Endothelins are peptides involved in various physiological processes, including vasoconstriction. Antagonists of endothelin receptors have therapeutic potential in treating diseases characterized by excessive vasoconstriction and endothelin-mediated effects, such as pulmonary arterial hypertension. Murugesan et al. (1998) discuss the structure-activity relationships of biphenylsulfonamides, indicating that modifications at certain positions can lead to improved binding and functional activity against endothelin-A receptors, suggesting a pathway to developing effective treatments for related cardiovascular diseases Murugesan et al., 1998.

Propiedades

IUPAC Name |

(E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-5-20-15-9-7-14(11-16(15)21-6-2)8-10-17(19)18-12-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,18,19)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWAVYACOUDGFT-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NCC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NCC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)